4,5-Pyrimidinedicarboxylic acid

Vue d'ensemble

Description

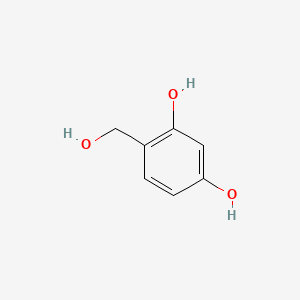

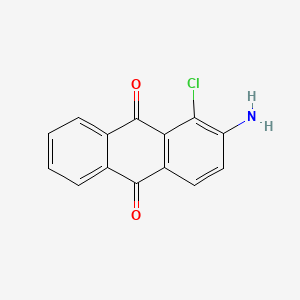

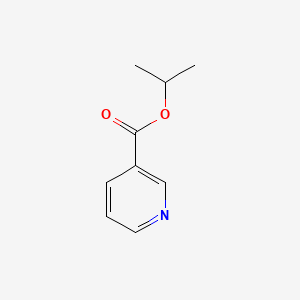

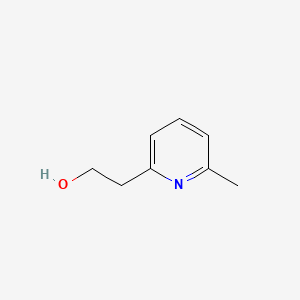

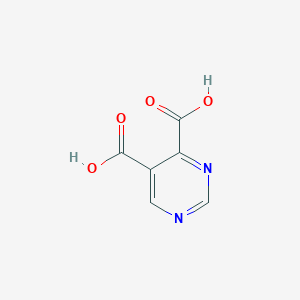

4,5-Pyrimidinedicarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O4. It has a molecular weight of 168.11 g/mol . The IUPAC name for this compound is pyrimidine-4,5-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 4,5-Pyrimidinedicarboxylic acid consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI string representation of the molecule isInChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) . Physical And Chemical Properties Analysis

4,5-Pyrimidinedicarboxylic acid has a molecular weight of 168.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 100 Ų .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer and Antiviral Agents

4,5-Pyrimidinedicarboxylic acid derivatives have been explored for their potential in medicinal chemistry, particularly as anticancer and antiviral agents . The pyrimidine moiety is a critical component in many pharmaceuticals due to its structural similarity to nucleotides. Research has shown that pyrimidine derivatives can interfere with DNA and RNA synthesis, making them effective in targeting rapidly dividing cancer cells and viral replication processes.

Biotechnology: Enzyme Inhibition

In biotechnological applications, 4,5-Pyrimidinedicarboxylic acid plays a role in enzyme inhibition . Enzymes that are crucial for the survival of pathogens can be inhibited by pyrimidine derivatives, which disrupt their metabolic processes. This property is particularly useful in developing new treatments for diseases where traditional antibiotics are ineffective.

Agriculture: Plant Growth Regulation

The agricultural sector benefits from the application of pyrimidine derivatives as plant growth regulators . These compounds can mimic or inhibit natural plant hormones, thereby controlling the growth and development of crops. This can lead to enhanced yield, improved resistance to pests and diseases, and better crop quality.

Materials Science: Metal–Organic Frameworks (MOFs)

In materials science, 4,5-Pyrimidinedicarboxylic acid is used to construct Metal–Organic Frameworks (MOFs) . MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. The pyrimidine ring can act as a linker in MOFs, providing structural stability and specific functionality.

Environmental Science: Remediation of Pollutants

Environmental science has seen the use of pyrimidine derivatives in the remediation of pollutants . These compounds can form complexes with heavy metals, facilitating their removal from contaminated water or soil. This is particularly important in areas affected by industrial waste or agricultural runoff.

Synthetic Organic Chemistry: Building Blocks for Heterocyclic Compounds

Finally, in synthetic organic chemistry, 4,5-Pyrimidinedicarboxylic acid serves as a precursor for the synthesis of various heterocyclic compounds . Its dicarboxylic acid groups allow for multiple functionalization reactions, making it a versatile building block for creating complex molecules with potential applications in drug development and material science.

Safety and Hazards

The safety data sheet for 4,5-Pyrimidinedicarboxylic acid suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It is also recommended to use personal protective equipment as required .

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to play a crucial role in numerous disease conditions . They can influence many cellular pathways necessary for the proper functioning of cells .

Mode of Action

Pyrimidine derivatives are known to interact with various cellular targets, affecting their function and leading to changes in cellular processes .

Biochemical Pathways

Pyrimidines are essential components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . They are involved in the synthesis of the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Pharmacokinetics

Understanding the dose-concentration-effect relationship is crucial for any drug, as it lays the foundation for dosing regimen design and rational clinical application .

Propriétés

IUPAC Name |

pyrimidine-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKWGOYWYBPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326724 | |

| Record name | 4,5-Pyrimidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Pyrimidinedicarboxylic acid | |

CAS RN |

54001-63-7 | |

| Record name | 4,5-Pyrimidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.